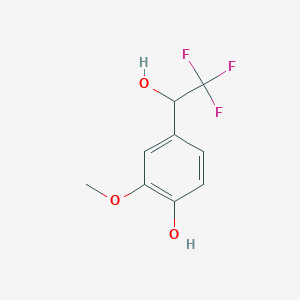

2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol

Description

Properties

CAS No. |

168130-83-4 |

|---|---|

Molecular Formula |

C9H9F3O3 |

Molecular Weight |

222.16 g/mol |

IUPAC Name |

2-methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol |

InChI |

InChI=1S/C9H9F3O3/c1-15-7-4-5(2-3-6(7)13)8(14)9(10,11)12/h2-4,8,13-14H,1H3 |

InChI Key |

IJPGAVYQVHIKBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(F)(F)F)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the reaction of 2-methoxyphenol with a trifluoroacetaldehyde derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenols and ethers.

Scientific Research Applications

2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Key Structural Features

| Compound Name | Substituents (Position 4) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | -CH(OH)CF₃ | C₈H₇F₃O₂ | 192.14 | 246245-20-5 |

| Eugenol (2-Methoxy-4-(2-propenyl)phenol) | -CH₂CH=CH₂ (allyl) | C₁₀H₁₂O₂ | 164.20 | 97-53-0 |

| Isoeugenol (2-Methoxy-4-(1-propenyl)phenol) | -CH=CHCH₃ (trans-propenyl) | C₁₀H₁₂O₂ | 164.20 | 97-54-1 |

Structural Insights :

- The trifluoro-hydroxyethyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic allyl/propenyl groups in eugenol and isoeugenol.

Physicochemical Properties

Key Properties of Eugenol (Benchmark) :

- Vapor Pressure (VP) : 6 hPa

- MAK Value : 5 ml/m³ (19 mg/m³)

- Odor : Clove-like, spicy.

- Reactivity : Generates radicals in alkaline solutions; acts as a superoxide anion scavenger .

Inferred Properties of 2-Methoxy-4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol:

- Lower Volatility: The -CF₃ group reduces vapor pressure compared to eugenol.

- Enhanced Polarity : Increased solubility in aqueous media due to hydrogen bonding from -OH and -CF₃ groups.

- Stability : Fluorine atoms may improve metabolic stability against oxidative degradation.

Antimicrobial and Antiviral Activity

Notes:

- Eugenol’s radical scavenging activity is attributed to its allyl group, which stabilizes reactive intermediates . The trifluoro-hydroxyethyl group in the target compound may alter this reactivity.

- Fluorinated analogs often exhibit enhanced bioavailability but may face trade-offs in radical-mediated biological interactions.

Computational and Toxicological Profiles

Computational Studies

- Eugenol: DFT calculations reveal electron-rich regions at the methoxy and hydroxyl groups, critical for antioxidant activity .

Toxicity

- Target Compound : Fluorine substitution may reduce volatility and inhalation risk but requires specific toxicological evaluation.

Biological Activity

2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is a phenolic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory activities, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H10F3O3

- Molecular Weight : 240.18 g/mol

The presence of a methoxy group and a trifluoroethyl substituent contributes to its unique chemical reactivity and biological interactions.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of phenolic compounds similar to 2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol. For instance, 2-Methoxy-4-vinylphenol (a related compound) demonstrated significant anticancer effects on pancreatic cancer cell lines, Panc-1 and SNU-213. The study reported that treatment with this compound resulted in:

- Reduced Cell Viability : Inhibition of cell proliferation was observed.

- Suppression of Migration : The migratory activity of cancer cells was significantly decreased.

- Mechanistic Insights : The compound inhibited the expression of nuclear proteins associated with cell cycle progression and reduced phosphorylation of key signaling proteins like FAK and AKT .

Table 1: Summary of Biological Activities of Related Phenolic Compounds

The mechanisms through which 2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol exerts its biological effects may involve:

- Modulation of Signaling Pathways : Inhibition of pathways involved in cell proliferation and migration.

- Antioxidant Activity : Potential to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Current evaluations suggest that compounds within this class do not present unreasonable risks to human health or the environment under specified conditions of use . However, further toxicological studies specific to 2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol are warranted to establish a comprehensive safety profile.

Q & A

Q. What are the key spectroscopic methods for confirming the structural integrity of 2-Methoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol?

To validate the compound's structure, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify methoxy, phenolic hydroxyl, and trifluoroethyl groups. The splitting patterns of aromatic protons (e.g., para-substitution) and the trifluoroethyl moiety’s coupling constants are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (C₈H₇F₃O₂) and isotopic patterns from fluorine atoms .

- Infrared (IR) Spectroscopy : Detect hydroxyl (≈3300 cm⁻¹) and aromatic C-O (≈1250 cm⁻¹) stretches.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct toxicity data for this compound is limited, structurally related phenols (e.g., 2-Methoxy-4-methylphenol) require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatilized phenolic compounds .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the trifluoromethyl group .

Q. How can researchers optimize solubility for in vitro assays?

The compound’s solubility depends on the trifluoroethyl group’s hydrophobicity. Recommended solvents include:

- DMSO : For stock solutions (purge with inert gas to prevent oxidation) .

- Methanol/Chloroform : For intermediate dilution steps, though precipitation may occur at high concentrations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate the electrophilicity of the trifluoroethyl group to assess susceptibility to nucleophilic attack (e.g., in esterification or glycosylation reactions).

- Molecular Dynamics (MD) : Simulate solvation effects on the phenolic hydroxyl group’s acidity, which influences reactivity .

- Reference : Use SMILES (CC1=NC(N=C1C2=CC(=C(C=C2)O)OC)(C)C) and InChIKey (UBDFYAAYCZNGLQ-UHFFFAOYSA-N) from analogs for parameterization .

Q. How should in vitro antiviral assays be designed to evaluate this compound’s efficacy against enveloped viruses?

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Cell Line Selection : Use primary cells (e.g., human fibroblasts) and immortalized lines (e.g., HeLa) to assess tissue-specific toxicity .

- Metabolic Profiling : Measure ROS generation and mitochondrial membrane potential to differentiate apoptosis from necrosis .

- Data Normalization : Express cytotoxicity relative to vehicle controls (e.g., DMSO) to account for solvent effects .

Q. How can the compound’s stability under varying pH conditions be characterized for drug formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.